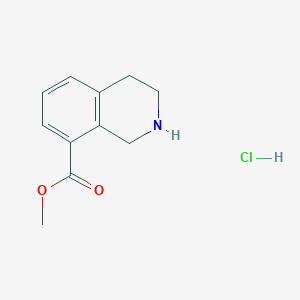

1,2,3,4-テトラヒドロイソキノリン-8-カルボン酸メチルエステル塩酸塩

説明

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Reduction of Isoquinoline Derivatives: One common synthetic route involves the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline core. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.

Hydrochloride Formation: The hydrochloride salt is typically formed by treating the carboxylate with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, involving reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, oxygen (O2) in the presence of a catalyst.

Reduction: NaBH4, LiAlH4, H2 with a catalyst.

Substitution: Alkyl halides, strong bases.

Major Products Formed:

Oxidation: Isoquinoline derivatives, quinones.

Reduction: Reduced isoquinoline derivatives.

Substitution: Alkylated tetrahydroisoquinolines.

科学的研究の応用

Pharmaceutical Development

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being researched for their potential as:

- Analgesics: Compounds derived from this structure have shown promise in pain management.

- Anti-inflammatory Agents: The compound's derivatives are being explored for their efficacy in reducing inflammation.

Case Study: Analgesic Development

A study highlighted the synthesis of tetrahydroisoquinoline derivatives that exhibited significant analgesic activity in animal models. The research indicated that modifications at the carboxylate position enhanced the potency of these compounds compared to traditional analgesics .

Neuroscience Research

The compound is extensively utilized in neuroscience to investigate neuroprotective effects and potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Neuroprotection Studies: Research indicates that methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride can protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotective Effects

In a recent study, the compound was tested for its ability to inhibit neuronal cell death induced by amyloid-beta peptide. Results showed a significant reduction in cell death rates, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Organic Synthesis

This compound serves as a valuable reagent in organic chemistry for synthesizing complex molecules. Its unique structure allows chemists to create novel compounds with diverse biological activities.

- Building Block for Heterocycles: It is used to synthesize various heterocyclic compounds that have applications in medicinal chemistry.

Data Table: Synthesis Applications

Biochemical Studies

The compound is also utilized in biochemical assays to understand enzyme interactions and metabolic pathways crucial for drug discovery.

- Enzyme Interaction Studies: Its derivatives are being studied for their ability to modulate enzyme activity related to metabolic disorders.

Case Study: Enzyme Modulation

Research demonstrated that specific derivatives of methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride could act as enzyme inhibitors in metabolic pathways associated with diabetes. This finding opens avenues for developing new treatments targeting metabolic diseases .

作用機序

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline derivatives are important structural motifs of various natural products and therapeutic lead compounds .

Mode of Action

It is known that tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

It is known that tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a p-gp substrate . The compound is also BBB permeant, which means it can cross the blood-brain barrier .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

類似化合物との比較

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: Similar structure but different position of the carboxylate group.

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride: Similar core structure but with a fluorine atom at the 8th position.

Uniqueness: Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity compared to similar compounds.

生物活性

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride (MTHIC) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- CAS Number : 146074-43-3

- Appearance : White to yellow solid

Biological Activities

MTHIC exhibits a variety of biological activities that are relevant for therapeutic applications. Key findings from various studies include:

- Antioxidant Activity : Research indicates that MTHIC possesses significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-cancer Properties : MTHIC and its derivatives have shown promise as anti-cancer agents. A study highlighted the compound's ability to inhibit Bcl-2 family proteins, which play a crucial role in cancer cell survival. Compounds derived from MTHIC demonstrated binding affinities to Bcl-2 and Mcl-1 proteins and exhibited anti-proliferative effects against various cancer cell lines .

- Neuroprotective Effects : The compound is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its structural modifications enhance its neuroprotective capabilities .

- Antibacterial Activity : Preliminary studies suggest that MTHIC may also possess antibacterial properties against several pathogens, although specific data on its efficacy relative to established antibiotics is still emerging .

- Anti-inflammatory Effects : MTHIC has been noted for its anti-inflammatory properties, making it a candidate for further exploration in pain management and inflammatory disease treatments .

Synthesis Methods

The synthesis of MTHIC typically involves several chemical reactions that allow for the formation of the tetrahydroisoquinoline structure. Common methods include:

- Condensation Reactions : Utilizing acid chlorides and amines in controlled environments.

- One-pot Synthesis : Recent advancements have introduced efficient one-pot synthesis techniques that simplify the production process while maintaining high yields .

Case Study 1: Anti-cancer Activity

A series of substituted tetrahydroisoquinoline derivatives were synthesized and tested for their ability to induce apoptosis in Jurkat cells. The lead compound exhibited an IC50 value of 5.2 µM against Bcl-2 protein, demonstrating significant potential as an anti-cancer therapeutic .

Case Study 2: Neuroprotective Properties

In vitro studies have shown that MTHIC can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves modulation of signaling pathways associated with cell survival and death, highlighting its potential in neurodegenerative disease treatment .

Research Findings Summary Table

特性

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQHHVHUWVSLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。